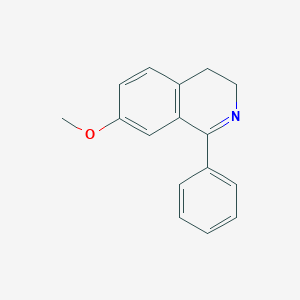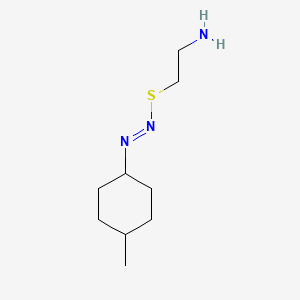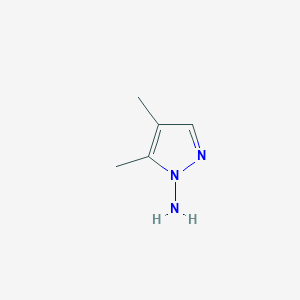![molecular formula C10H13NO B13940701 N-methyl-N-[(4-methylphenyl)methyl]formamide CAS No. 54410-77-4](/img/structure/B13940701.png)
N-methyl-N-[(4-methylphenyl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methylphenyl)methyl]formamide is an organic compound with the molecular formula C10H13NO. It is a formamide derivative where the formyl group is bonded to a nitrogen atom that is further substituted with a methyl group and a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-[(4-methylphenyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of N-methylformanilide with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[(4-methylphenyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(4-methylphenyl)methyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(4-methylphenyl)methyl]formamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, substitution, and oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylformanilide: Similar in structure but lacks the 4-methylphenylmethyl group.
N-methyl-N-phenylformamide: Another related compound with a phenyl group instead of a 4-methylphenylmethyl group.
4-methoxyformanilide: Contains a methoxy group instead of a methyl group.
Uniqueness
N-methyl-N-[(4-methylphenyl)methyl]formamide is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with other molecules, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
54410-77-4 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-methyl-N-[(4-methylphenyl)methyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-9-3-5-10(6-4-9)7-11(2)8-12/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
GTOTTZBLXZYSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







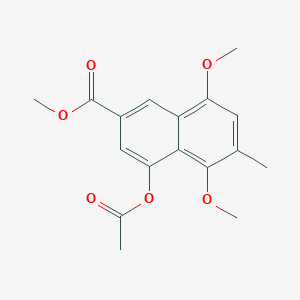
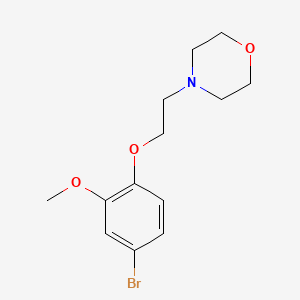
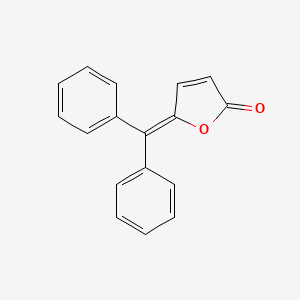
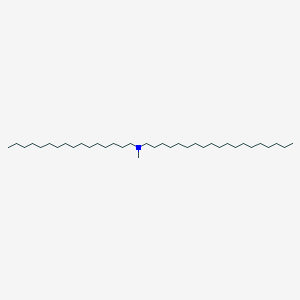
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
